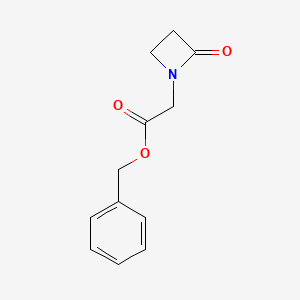

Benzyl (2-oxoazetidin-1-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

114342-03-9 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

benzyl 2-(2-oxoazetidin-1-yl)acetate |

InChI |

InChI=1S/C12H13NO3/c14-11-6-7-13(11)8-12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

GLBORJLXZSTHCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Oxoazetidin 1 Yl Acetate and Its Core Structure

Direct Synthesis of Benzyl (B1604629) (2-oxoazetidin-1-yl)acetate

Direct synthetic routes aim to build the target molecule through specific reaction sequences. These often involve either forming the ring with the side chain precursor already in place or attaching the side chain to a pre-formed ring.

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction. In the context of azetidinone synthesis, it can be used to create the linear precursor to the β-lactam ring. The use of a pre-formed lithium enolate in a directed aldol condensation allows for controlled reactions between a ketone or ester and an aldehyde or imine, preventing a mixture of products that can occur with base-catalyzed methods. youtube.com While not a direct cyclization method, this strategy is crucial for creating the necessary β-hydroxy or β-amino ester backbone, which can then be cyclized to form the azetidinone ring.

The general process involves deprotonating an ester, such as ethyl acetate (B1210297), with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to form the kinetic lithium enolate. youtube.commdpi.com This enolate then acts as a nucleophile, attacking an electrophile to form the aldol adduct.

In a hypothetical pathway towards a substituted azetidinone, the lithium enolate of an acetate derivative could be reacted with a substituted propionaldehyde (B47417). This reaction would form a β-hydroxy ester. Subsequent chemical transformations would be required to introduce the nitrogen atom and induce cyclization to the azetidinone ring. The choice of substituents on the propionaldehyde would ultimately determine the substitution pattern on the final β-lactam ring.

Table 1: Hypothetical Lithium Enolate Aldol Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Enolate Source | Ethyl Acetate / Benzyl Acetate | Provides the two-carbon unit for the ester side chain. |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base to form the kinetic enolate. youtube.com |

| Electrophile | Substituted Propionaldehyde | Forms the carbon backbone of the eventual ring structure. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for enolate formation and reaction. mdpi.com |

| Temperature | -78 °C | Prevents side reactions and controls enolate geometry. |

Achieving stereochemical control is a significant challenge in synthesis. In aldol reactions that form new stereocenters, controlling the diastereoselectivity is critical for producing a single desired isomer. nih.gov The stereochemistry of the resulting β-hydroxy or β-amino adduct can be influenced by several factors, including the geometry of the lithium enolate (E vs. Z), the presence of chiral auxiliaries on the enolate or the electrophile, and the reaction conditions. mdpi.com Subsequent cyclization of a specific diastereomer leads to a stereochemically defined azetidinone. For instance, the use of chiral N-tert-butanesulfinimines as electrophiles in reactions with azomethine ylides has been shown to produce highly diastereoselective cycloadducts. nih.gov

A more direct and common method for synthesizing compounds like Benzyl (2-oxoazetidin-1-yl)acetate involves the N-acylation of a pre-existing 2-azetidinone ring. This powerful strategy separates the construction of the core ring from the installation of the N-substituent. In this approach, 2-azetidinone is treated as a nucleophile that attacks an electrophilic benzyl acetate derivative.

The reaction typically proceeds by deprotonating the nitrogen of 2-azetidinone with a suitable base (e.g., sodium hydride) to form an amide anion. This anion then acts as a nucleophile, attacking an electrophilic partner such as benzyl bromoacetate (B1195939) or benzyl chloroacetate (B1199739) in an Sₙ2 reaction. This displaces the halide and forms the N-C bond, yielding the final product, this compound. This method is widely applicable for creating a variety of N-substituted 2-azetidinones. nih.gov

Lithium Enolate-Mediated Aldol Condensation Strategies

General Approaches to the Azetidinone Ring System

The synthesis of the 2-azetidinone ring itself is a cornerstone of heterocyclic chemistry. Several robust methods have been developed for its construction.

The formation of the strained four-membered ring is the key step in any β-lactam synthesis. The primary methods involve forming one or two of the ring's covalent bonds in a cyclization event.

Staudinger [2+2] Cycloaddition: The Staudinger synthesis is a classic and highly versatile method for constructing the β-lactam ring. It involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. derpharmachemica.commdpi.com The ketene is typically generated in situ from an acyl chloride and a tertiary amine base. mdpi.com The reaction is believed to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the 2-azetidinone ring. mdpi.com

Intramolecular Cyclization of β-Amino Acids: Another fundamental approach is the intramolecular cyclization of β-amino acids. bhu.ac.in In this method, a linear β-amino acid is persuaded to form a cyclic amide (the lactam) through dehydration. This is often accomplished using various dehydrating or coupling agents, such as acyl chlorides or phosphorus-based reagents, which activate the carboxylic acid group for nucleophilic attack by the amine. bhu.ac.in

Photochemical Cyclizations: Modern synthetic methods include photochemical reactions, such as the Norrish-Yang cyclization. This reaction can form azetidinols from α-aminoacetophenones through a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical intermediate. beilstein-journals.orgnih.gov While this produces an azetidinol (B8437883) (a hydroxylated azetidine), it creates the core four-membered ring, which can be further modified.

Other Cyclization Strategies: Other notable methods include the iodine-mediated 4-exo trig cyclization of homoallyl amines to form iodo-azetidines, which can be further functionalized, and the copper-catalyzed radical 4-exo-dig cyclization of ynamides to produce azetidines. nih.govnih.gov

Table 2: Comparison of General Azetidinone Ring Synthesis Methods

| Method | Reactants | Key Reagents | Mechanism | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Imine, Acyl Chloride | Tertiary Amine (e.g., Et₃N) | [2+2] Cycloaddition via zwitterionic intermediate | derpharmachemica.commdpi.com |

| β-Amino Acid Cyclization | β-Amino Acid | Dehydrating/Coupling Agent | Intramolecular Amide Condensation | bhu.ac.in |

| Norrish-Yang Cyclization | α-Aminoacetophenone | UV Light | Photochemical 1,5-hydrogen abstraction and radical cyclization | beilstein-journals.orgnih.gov |

| Iodine-Mediated Cyclization | Homoallyl Amine | Iodine (I₂) | 4-exo trig electrophilic cyclization | nih.gov |

[2+2] Cycloaddition Reactions in β-Lactam Synthesis

The formal [2+2] cycloaddition of ketenes and imines stands as one of the most general and versatile methods for the synthesis of the β-lactam ring. acs.orgorganic-chemistry.org This reaction can generate up to two new chiral centers in a single step, making it a powerful tool for the construction of complex molecular architectures. acs.orgacs.org The reaction is not a concerted process but rather a two-step sequence involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the final β-lactam product. acs.orgacs.org The stereochemical outcome of the reaction is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgwikipedia.org

Recent advancements in this area include the development of rhodium-catalyzed oxygenative [2+2] cycloadditions of terminal alkynes and imines, which proceed with high trans diastereoselectivity. researchgate.net In this process, a rhodium ketene species is generated in situ, which then reacts with an imine. researchgate.net Furthermore, the use of cobalt carbonyl complexes allows for the carbonylation of diazo compounds to form ketenes, which subsequently undergo [2+2] cycloaddition with imines to produce β-lactams under mild conditions. nih.govacs.org

The Staudinger reaction, a non-photochemical [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis. wikipedia.org The reaction's versatility allows for the preparation of a wide variety of substituted β-lactams. nih.gov The stereochemistry of the Staudinger reaction is highly dependent on the reaction conditions and the nature of the reactants. Generally, (E)-imines lead to the formation of cis β-lactams, while (Z)-imines yield trans products. acs.orgwikipedia.org The electronic nature of the substituents also plays a crucial role; electron-donating groups on the ketene tend to favor cis products, whereas electron-withdrawing groups favor trans isomers. organic-chemistry.orgwikipedia.org

The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate. The subsequent ring closure determines the final stereochemistry. organic-chemistry.org A slower reaction rate can allow for isomerization of the imine, which typically results in the formation of the trans product. wikipedia.org The reaction can be catalyzed, and the choice of catalyst can influence the stereochemical outcome. For instance, certain catalysts can be used to achieve asymmetric induction, leading to the synthesis of chiral β-lactams. nih.gov

| Factor | Influence on Stereochemistry | Example |

|---|---|---|

| Imine Geometry | (E)-imines generally yield cis-β-lactams, while (Z)-imines typically produce trans-β-lactams. acs.orgwikipedia.org | Reaction of an (E)-imine with a ketene favors the formation of the cis diastereomer. |

| Ketene Substituents | Electron-donating groups on the ketene favor cis products; electron-withdrawing groups favor trans products. organic-chemistry.orgwikipedia.org | A ketene with an alkoxy substituent will likely lead to a cis-β-lactam. |

| Imine Substituents | Electron-withdrawing groups on the imine can accelerate ring closure, favoring cis-β-lactam formation. organic-chemistry.org | An N-aryl imine with an electron-withdrawing substituent will favor the cis product. |

| Reaction Temperature | Lower temperatures can enhance stereoselectivity by minimizing isomerization of intermediates. organic-chemistry.org | Running the reaction at 0°C instead of room temperature can lead to a higher diastereomeric ratio. |

| Catalyst | Chiral nucleophilic catalysts can induce enantioselectivity. organic-chemistry.org | Use of a chiral N-heterocyclic carbene can lead to the formation of an enantioenriched β-lactam. |

The synthesis of β-lactams can also be achieved through the electrocyclization of imine derivatives. This method involves the formation of the four-membered ring through a pericyclic reaction. Computational and experimental data have shown that the reaction between ketenes and imines proceeds through a two-step mechanism, where the second step is a four-electron conrotatory electrocyclization of a zwitterionic intermediate. acs.orgacs.org The stereochemical outcome of this ring closure is governed by torquoelectronic effects. acs.org

When α,β-unsaturated imines are used, the zwitterionic intermediate can lead to either 4-vinyl-β-lactams or undergo a thermal disrotatory electrocyclization to form 3,4-dihydropyridin-2(1H)-ones. acs.orgacs.org Electrochemical methods have also been employed for β-lactam synthesis, offering a "green" alternative by avoiding stoichiometric redox reagents. d-nb.info These electrochemical approaches can involve intramolecular cyclization of linear precursors or [2+2] cycloadditions. d-nb.info

Ring Expansion Reactions of Smaller Heterocycles (e.g., Aziridines)

An alternative strategy for the synthesis of β-lactams involves the ring expansion of smaller heterocyclic systems, most notably aziridines. This method provides a regioselective route to the azetidin-2-one (B1220530) core. nih.gov A well-established protocol is the metal-catalyzed carbonylation of aziridines. nih.gov

Rhodium(I) complexes, for example, have been shown to catalyze the regiospecific ring expansion-carbonylation of aziridines to β-lactams. researchgate.net This process is stereospecific, proceeding with retention of configuration at the chiral centers of the starting aziridine. researchgate.net For instance, (S)-1-tert-butyl-2-phenylaziridine is converted to (S)-1-tert-butyl-3-phenylazetidin-2-one. researchgate.net This methodology has been further advanced through the use of resin-supported rhodium-complexed dendrimers as recyclable catalysts for the carbonylative ring expansion. acs.org The Alper reaction, which utilizes metal-catalyzed CO insertion, is a prominent example of this type of transformation. nih.gov

Aza-Michael Addition Approaches to Functionalized Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful and versatile method for the construction of C-N bonds and the synthesis of functionalized azetidines. mdpi.combohrium.com This synthetic strategy has been applied to the preparation of various N-heterocyclic derivatives. mdpi.com

Chemical Transformations and Reactivity of Benzyl 2 Oxoazetidin 1 Yl Acetate Derivatives

Reactions Involving the Azetidinone Ring System

The azetidin-2-one (B1220530) (or β-lactam) ring is characterized by significant ring strain, which makes it susceptible to nucleophilic attack and subsequent ring-opening. globalresearchonline.net This inherent reactivity is fundamental to the biological activity of β-lactam antibiotics and provides a platform for diverse chemical modifications.

Ring-Opening and Ring-Cleavage Reactions

The strained amide bond within the β-lactam ring is the primary site for ring-opening reactions. globalresearchonline.net Nucleophilic attack at the carbonyl carbon leads to the cleavage of the C2-N1 bond, relieving the ring strain.

Hydrolysis: In the presence of acid or base, the β-lactam ring can be hydrolyzed to the corresponding β-amino acid. For instance, treatment with a base can lead to the formation of β-amino acids. Similarly, alcoholic hydrochloric acid can cause ring cleavage to yield β-amino esters. bhu.ac.in

Aminolysis: Reaction with amines results in the formation of β-amino amides through nucleophilic attack at the carbonyl carbon and subsequent ring opening. bhu.ac.in

Reduction: Reduction of the β-lactam ring with strong reducing agents like lithium aluminum hydride (LiAlH4) can lead to ring cleavage, yielding γ-amino alcohols. bhu.ac.in

Rearrangements: In some cases, azetidinone derivatives can undergo rearrangements. For example, photochemical rearrangement of azetidine (B1206935) ketones can lead to ring expansion to form pyrroles. bhu.ac.in The instability of the azetidine ring in the presence of Lewis acids can also lead to rearrangements, such as the formation of tetrahydroquinolines. acs.org

Derivatization at C-3 and C-4 Positions of the Azetidinone Ring

The C-3 and C-4 positions of the azetidinone ring are key sites for introducing structural diversity, which significantly influences the biological activity of the resulting compounds.

Various side chains can be introduced at the C-3 and C-4 positions through different synthetic strategies.

At C-3: The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a powerful method for constructing the azetidinone ring, where the substituents on the ketene precursor determine the C-3 and C-4 substituents of the resulting β-lactam. For example, using a substituted acetyl chloride to generate the ketene allows for the introduction of a corresponding side chain at the C-3 position. mdpi.commdpi.com Modifications at the C-3 position can also be achieved by replacing existing groups. For instance, the phenylpropyl side chain at C-3 of certain N-phenylazetidinones has been modified by replacing the hydroxymethylene with other isoelectronic or isosteric groups. nih.gov

At C-4: The nature of the imine used in the Staudinger synthesis dictates the substituent at the C-4 position. mdpi.com For example, imines derived from isatin (B1672199) can be used to synthesize 4-spiro-fused (2-oxoindolin-3-yl)-2-azetidinones. mdpi.com

The following table summarizes some examples of side chain introduction at the C-3 and C-4 positions:

| Position | Reaction Type | Reagents | Resulting Side Chain |

| C-3 | Staudinger Synthesis | Substituted Acetyl Chloride/Tributylamine | Alkyl, Aryl, Vinyl, Phenyl |

| C-4 | Staudinger Synthesis | Imines from various aldehydes/amines | Diaryl, Spiro-fused systems |

The stereochemistry at the C-3 and C-4 positions is crucial for the biological activity of many azetidinone derivatives. The Staudinger reaction often proceeds with a degree of stereoselectivity, which can be influenced by the reaction conditions and the nature of the reactants.

cis/trans Isomerism: The reaction of a ketene with an imine can lead to either cis or trans isomers. The stereochemical outcome is often dependent on the specific substrates and reaction conditions. For example, the synthesis of 1,4-diaryl-2-azetidin-2-ones often yields the trans isomer, while other reactions can be highly stereoselective for the cis adduct. mdpi.com

Enantioselective Synthesis: The development of enantioselective routes is critical for producing specific stereoisomers. For instance, an enantioselective synthesis for C3 1'-sulfur-substituted azetidinones has been developed. nih.gov Chiral auxiliaries and catalysts can be employed to control the stereochemistry during the formation of the azetidinone ring.

N-Substitution and N-Deprotection Strategies

The nitrogen atom of the azetidinone ring can be substituted with various groups, and the choice of this substituent can significantly impact the compound's properties. Protecting groups are often employed on the nitrogen during synthesis and are subsequently removed in a later step.

N-Substitution: The N-substituent is typically introduced from the imine component in the Staudinger synthesis. mdpi.com A wide range of N-aryl and N-alkyl groups have been incorporated.

N-Deprotection: The removal of the N-substituent (deprotection) is a key step in the synthesis of N-unsubstituted or differently N-substituted β-lactams. Common N-protecting groups and their removal methods include:

N-(4-methoxyphenyl): Can be selectively removed by treatment with cerium ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com

N-benzyl: Can be cleaved under neutral conditions using N-bromosuccinimide. researchgate.net Another method involves oxidative cleavage. mdpi.com

N-benzhydryl: A mild and efficient procedure for the selective cleavage of the N-benzhydryl group involves treatment with N-bromosuccinimide and a catalytic amount of bromine under sunlight irradiation, followed by hydrolysis. researchgate.net

The following table provides examples of N-deprotection strategies:

| N-Protecting Group | Deprotection Reagent(s) |

| 4-methoxyphenyl | Cerium Ammonium Nitrate (CAN) |

| Benzyl (B1604629) | N-Bromosuccinimide (NBS) |

| Benzhydryl | NBS, Br2 (cat.), light; then p-TsOH |

Reactions at the Ester Moiety

The benzyl ester moiety of benzyl (2-oxoazetidin-1-yl)acetate offers another site for chemical modification, primarily through reactions that cleave the ester bond or modify the benzyl group.

Ester Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a common step in the synthesis of β-lactam-containing carboxylic acids.

Hydrogenolysis: The benzyl group of the ester can be removed by catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst). This is a mild and widely used method for deprotection, yielding the carboxylic acid.

Transesterification: In the presence of an alcohol and a suitable catalyst, the benzyl ester can undergo transesterification to form a different ester.

These reactions at the ester moiety, combined with the diverse chemistry of the azetidinone ring, provide a rich platform for the synthesis of a wide array of functionalized β-lactam derivatives with potential applications in various fields, including medicinal chemistry.

Ester Hydrolysis and Carboxyl Group Manipulation

The benzyl ester of this compound serves as a versatile protecting group for the carboxylic acid functionality. Its removal to yield (2-oxoazetidin-1-yl)acetic acid is a key step in the synthesis of many β-lactam antibiotics. The choice of deprotection method is critical to avoid the cleavage of the sensitive β-lactam ring.

Hydrogenolysis: The most common and mild method for the cleavage of benzyl esters is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org The benzyl group is converted to toluene, leaving the free carboxylic acid. youtube.com This method is highly chemoselective, leaving other functional groups such as amides and other esters intact. An important consideration is the potential for catalyst poisoning by sulfur-containing compounds if they are present in the substrate or reaction medium.

Acid-Catalyzed Hydrolysis: Strong acids such as hydrogen fluoride (B91410) (HF) can also be used to cleave benzyl esters. thieme-connect.de However, these harsh conditions can also lead to the opening of the β-lactam ring, making this method less suitable for many applications. The stability of the benzyl ester towards acid is influenced by substituents on the benzyl group; for example, a 4-chlorobenzyl ester is more stable to acid hydrolysis than the corresponding benzyl ester. thieme-connect.de

Other Methods: Other reagents can also effect the debenzylation. For instance, nickel boride, generated in situ from sodium borohydride (B1222165) and a nickel(II) salt, can chemoselectively cleave benzyl esters in the presence of other ester functionalities. organic-chemistry.org

The resulting (2-oxoazetidin-1-yl)acetic acid can then be activated and coupled with other molecules. Common methods for carboxyl group activation include conversion to an acid chloride, a mixed anhydride, or an active ester, facilitating the formation of amide bonds.

Table 1: Conditions for Benzyl Ester Cleavage

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Methanol or Ethyl Acetate (B1210297) | Room temperature, 1 atm H₂ | (2-oxoazetidin-1-yl)acetic acid | organic-chemistry.orgyoutube.com |

| Nickel Boride (NiCl₂·6H₂O, NaBH₄) | Methanol | Ambient temperature | (2-oxoazetidin-1-yl)acetic acid | organic-chemistry.org |

Transesterification Reactions

Transesterification of this compound allows for the conversion of the benzyl ester to other esters, which may be required for specific synthetic strategies or to modify the properties of the molecule. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Transesterification: Protic or Lewis acids can catalyze the reaction between this compound and an alcohol. Zeolites, such as HZSM-5 and HY, have been shown to be effective catalysts for the transesterification of benzyl acetate with other alcohols. analis.com.my The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. analis.com.my

Base-Catalyzed Transesterification: While effective for simple esters, base-catalyzed transesterification is generally not preferred for β-lactam containing compounds due to the risk of β-lactam ring opening under basic conditions.

Enzymatic Transesterification: Lipases can be used to catalyze the transesterification under mild conditions, offering high selectivity and avoiding the degradation of the β-lactam ring. This method is particularly advantageous for the synthesis of chiral compounds or when other sensitive functional groups are present.

Table 2: Representative Transesterification Reactions of Benzyl Esters

| Catalyst | Reactant Alcohol | Conditions | Product Ester | Reference |

|---|---|---|---|---|

| Zeolite HX | Varies | 110 °C | Corresponding Alkyl Ester | analis.com.my |

Enolate Chemistry of the Acetate Group

The methylene (B1212753) protons of the acetate group in this compound are acidic and can be removed by a strong base to form a corresponding enolate. This enolate is a powerful nucleophile and a key intermediate for the introduction of substituents at the α-position of the acetate moiety.

Enolate Formation: The choice of base and reaction conditions is crucial for the efficient and regioselective formation of the enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to deprotonate the α-carbon at low temperatures (e.g., -78 °C) to prevent side reactions. masterorganicchemistry.commdpi.com The resulting lithium enolate is generally stable at low temperatures and can be used in subsequent reactions. Other strong bases like sodium hexamethyldisilazide (NaHMDS) can also be employed. uwo.ca

Alkylation of the Enolate: The enolate of this compound can react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds. This alkylation reaction is a powerful tool for the synthesis of more complex β-lactam derivatives. The stereochemical outcome of the alkylation can often be controlled by using chiral auxiliaries or by carefully selecting the reaction conditions. For example, the use of N-acyl oxazolidinones as chiral auxiliaries has been shown to direct the diastereoselective alkylation of enolates. uwo.ca

Challenges in the alkylation of β-lactam systems can arise from competing reactions, such as N-alkylation or self-condensation. The reactivity of the enolate and the electrophile must be carefully matched to achieve the desired outcome. For instance, an attempted alkylation of a related lactam enolate was reported to be challenging. researchgate.net

Table 3: Conditions for Enolate Formation and Alkylation

| Substrate Type | Base | Electrophile | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-acyl oxazolidinone | NaN(SiMe₃)₂ | Benzyl bromide | -20 °C | α-Benzylated product | uwo.ca |

| 3-Benzyloxazolidin-2-one | LDA | (Self-condensation) | -78 °C to RT | Dimerized product | mdpi.com |

Strategic Applications of Benzyl 2 Oxoazetidin 1 Yl Acetate in Complex Chemical Synthesis

Precursor in Biosynthetic Pathway Mimicry

The biosynthesis of clavulanic acid is a complex enzymatic process that has been extensively studied. It begins with the condensation of glyceraldehyde-3-phosphate and L-arginine, proceeding through several key intermediates. mdpi.com

Synthesis of Proclavaminic Acid and Analogues

Proclavaminic acid is a crucial monocyclic β-lactam intermediate in the biosynthetic pathway of clavulanic acid. rsc.org Its synthesis is catalyzed by proclavaminate amidino hydrolase (PAH), which converts guanidinoproclavaminic acid into proclavaminic acid and urea. researchgate.net Synthetic routes to proclavaminic acid have been developed to study its stereochemistry and to serve as a substrate for biosynthetic enzymes like clavaminic acid synthase. rsc.org These syntheses typically involve the elaboration of amino acid precursors, such as protected 3-hydroxyornithine derivatives, followed by β-lactam ring formation. rsc.org However, literature searches did not yield any methods that utilize Benzyl (B1604629) (2-oxoazetidin-1-yl)acetate as a starting material or intermediate for the synthesis of proclavaminic acid or its analogues.

Role in Clavulanic Acid Biosynthesis Research

Research into the biosynthesis of clavulanic acid has elucidated a pathway involving several key enzymatic steps, including those catalyzed by β-lactam synthetase (BLS) and clavaminate synthase (CAS). nih.gov Studies often involve the synthesis of isotopically labeled precursors to trace their incorporation into the final clavulanic acid molecule. rsc.org While the 2-azetidinone ring is the core of these intermediates, the specific compound Benzyl (2-oxoazetidin-1-yl)acetate has not been identified in the literature as a synthetic probe or mimic for studying this pathway. The focus of biosynthetic studies remains on the naturally occurring intermediates such as N2-(2-carboxyethyl)-arginine, proclavaminic acid, and clavaminic acid. mdpi.comresearchgate.net

Building Block for β-Lactam Antibiotic Scaffolds

The 2-azetidinone ring is the defining structural feature of β-lactam antibiotics, including cephalosporins and carbapenems. benthamdirect.comnih.gov The synthesis of these complex bicyclic systems often relies on the construction and subsequent elaboration of monocyclic β-lactam intermediates. bohrium.com

Intermediates for Cephalosporin Analogs

The synthesis of the cephalosporin nucleus, or cepham ring, is a cornerstone of medicinal chemistry. The classic total synthesis by R.B. Woodward established key strategies, starting from L-cysteine to construct the β-lactam ring first, which was then elaborated to form the fused dihydrothiazine ring. jetir.orgd-nb.info Modern synthetic approaches often involve the modification of the key intermediate 7-aminocephalosporanic acid (7-ACA), which is derived from natural cephalosporin C. scispace.com While numerous methods exist for creating N-substituted 2-azetidinones, no specific routes have been reported that employ this compound as a key building block for the synthesis of cephalosporin analogs. researchgate.net

Potential in Carbapenem Synthesis

Carbapenems are another major class of β-lactam antibiotics characterized by a bicyclic carbapenam core. Their synthesis is a significant challenge and often involves the stereoselective construction of a substituted 2-azetidinone intermediate. benthamdirect.com Key intermediates, such as (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, are crucial for building the final carbapenem structure. elsevierpure.com These intermediates are typically prepared through multi-step sequences, often utilizing methods like the [2+2] cycloaddition of a ketene (B1206846) with an imine. elsevierpure.com Despite the central role of monocyclic azetidinones, there is no available research demonstrating the use of this compound as a precursor in any established carbapenem synthesis.

Construction of Fused and Spirocyclic Azetidinone Architectures

The creation of fused and spirocyclic systems containing a β-lactam ring is an active area of research, aiming to generate novel molecular scaffolds with unique chemical and biological properties. The Staudinger [2+2] ketene-imine cycloaddition remains one of the most versatile methods for synthesizing the 2-azetidinone ring itself. nih.govmdpi.com From a pre-formed azetidinone, further cyclizations can be employed. Intramolecular reactions, such as Mitsunobu reactions or various cyclization cascades, can be used to form additional rings fused or spiro-annulated to the β-lactam core. nih.gov While these general strategies are well-documented for a variety of N-substituted azetidinones, no specific examples detailing the conversion of this compound into such fused or spirocyclic architectures have been reported in the scientific literature.

Development of Hybrid Heterocyclic Molecules Containing the Azetidinone Unit

The synthesis of hybrid molecules incorporating the 2-azetidinone ring is a significant area of research in medicinal chemistry. This strategy aims to combine the pharmacological properties of the β-lactam core with other bioactive heterocyclic systems, such as thiazole or oxadiazole, to create novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action.

General methodologies for creating such hybrids often involve the Staudinger [2+2] cycloaddition reaction between a ketene and an imine, where one or both of the reactants are appended with another heterocyclic moiety. Another common approach is the multi-step synthesis starting from precursors that are later cyclized to form the azetidinone ring fused or linked to another heterocycle.

| Hybrid Structure | Component Heterocycles | General Synthetic Approach |

| Thiazolyl-azetidinone | Thiazole, Azetidinone | Cyclization of benzylidene hydrazinyl thiazole derivatives. koreascience.kr |

| Oxadiazolyl-azetidinone | 1,3,4-Oxadiazole, Azetidinone | Cyclodehydration of acylhydrazones followed by azetidinone ring formation. |

| Benzothiazolyl-azetidinone | Benzothiazole, Azetidinone | Reaction of 2-aminobenzothiazole derivatives with appropriate precursors. |

Characterization and Spectroscopic Analysis of Benzyl 2 Oxoazetidin 1 Yl Acetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed characterization of β-lactam compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce their precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of benzyl (B1604629) (2-oxoazetidin-1-yl)acetate, distinct signals corresponding to the protons of the 2-azetidinone ring and the benzyl ester group are observed. The protons on the β-lactam ring typically appear as multiplets due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom of the β-lactam ring and the protons of the benzyl group exhibit characteristic chemical shifts. For instance, the methylene protons of the acetate (B1210297) group are typically found in the range of 3.5-4.5 ppm, while the benzyl methylene protons appear around 5.0-5.3 ppm. libretexts.orgchemicalbook.com Aromatic protons of the benzyl group resonate in the downfield region, usually between 7.2 and 7.4 ppm. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the β-lactam ring is a key diagnostic signal, typically appearing in the range of 160-170 ppm. nih.govresearchgate.net The ester carbonyl carbon resonates at a slightly lower field. The chemical shifts of the carbons in the 2-azetidinone ring and the benzyl group provide further structural confirmation. nih.gov For example, the carbons of the methoxy (B1213986) groups in derivatives generally appear around 54-58 ppm. researchgate.net

Below is an interactive table summarizing typical NMR data for benzyl (2-oxoazetidin-1-yl)acetate and its derivatives.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-lactam CH₂ | Multiplet | ~40-50 |

| β-lactam CH | Multiplet | ~50-60 |

| N-CH₂-COO | ~3.5-4.5 | ~45-55 |

| Benzyl CH₂ | ~5.0-5.3 | ~65-70 |

| Aromatic CH | ~7.2-7.4 | ~127-136 |

| β-lactam C=O | - | ~160-170 |

| Ester C=O | - | ~170-175 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the derivative.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most characteristic absorption band in the IR spectrum of this compound is due to the stretching vibration of the β-lactam carbonyl group. jetir.org This band typically appears at a relatively high frequency, in the range of 1730-1760 cm⁻¹, due to the ring strain of the four-membered ring. nih.govnih.govjocpr.com This is significantly higher than the carbonyl absorption of a typical acyclic amide. The ester carbonyl group also shows a strong absorption band, usually in the region of 1735-1750 cm⁻¹. spcmc.ac.inpressbooks.pub The presence of both of these distinct carbonyl bands is a strong indicator of the compound's structure. Other characteristic bands include C-H stretching vibrations of the alkyl and aromatic groups. nih.gov

The following table presents typical IR absorption frequencies for key functional groups in this compound.

| Functional Group | IR Absorption Frequency (cm⁻¹) | Intensity |

| β-lactam C=O stretch | 1730-1760 | Strong |

| Ester C=O stretch | 1735-1750 | Strong |

| C-N stretch | ~1300 | Medium |

| C-O stretch (ester) | 1000-1300 | Strong |

| Aromatic C-H stretch | ~3030 | Medium |

| Aliphatic C-H stretch | ~2850-2960 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzyl esters include the loss of the benzyl group to form a tropylium (B1234903) ion (m/z 91) and cleavage of the ester bond. miamioh.eduyoutube.comyoutube.com The β-lactam ring can also undergo characteristic fragmentation, providing further evidence for its presence. libretexts.org Analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. mdpi.com For chiral molecules like many derivatives of this compound, X-ray crystallography can unambiguously establish the spatial arrangement of atoms. This technique has been instrumental in confirming the structures of numerous β-lactam derivatives, revealing details about bond lengths, bond angles, and the planarity of the β-lactam ring. nih.gov Such information is crucial for understanding structure-activity relationships.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govnih.govuq.edu.au Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of β-lactam compounds. rsc.orgmdpi.com By using a suitable detector, such as a UV detector, the purity of a sample can be assessed, and individual components can be quantified. Chiral HPLC, which uses a chiral stationary phase, can be used to separate enantiomers of chiral derivatives.

Gas Chromatography (GC): Gas chromatography can be used for the analysis of volatile derivatives. For non-volatile compounds like this compound, derivatization to a more volatile form may be necessary. GC coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying components of a mixture. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. jetir.org By spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the components of the mixture separate based on their polarity.

Theoretical and Mechanistic Investigations of Azetidinone Chemistry

Computational Chemistry and Molecular Modeling

Computational and molecular modeling studies are pivotal in understanding the intrinsic properties of azetidinone derivatives like Benzyl (B1604629) (2-oxoazetidin-1-yl)acetate. These theoretical approaches allow for a detailed exploration of the molecule's electronic landscape and conformational possibilities.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-azetidinones. nih.govnih.gov These calculations provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a molecule like Benzyl (2-oxoazetidin-1-yl)acetate, the HOMO is typically associated with the lone pairs of the nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl group of the β-lactam ring.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. In the case of the 2-azetidinone ring, the inherent strain contributes to a higher energy state, which can influence the HOMO-LUMO gap and enhance reactivity. The carbonyl group in the strained four-membered ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. globalresearchonline.net This is a key factor in the biological activity of β-lactam antibiotics, which function by acylating bacterial transpeptidases. globalresearchonline.netderpharmachemica.com

DFT calculations can also map the electrostatic potential, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the carbonyl oxygen would exhibit a negative potential, while the carbonyl carbon and the protons on the ring would show a positive potential, guiding intermolecular interactions and reactions.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations for a Model 2-Azetidinone System Note: These are illustrative values for a generic N-substituted 2-azetidinone, as specific data for this compound is not publicly available. Calculations are typically performed at a level like B3LYP/6-31G.*

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ +1.5 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 8.5 eV | A smaller gap generally correlates with higher reactivity. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and interactions. |

Conformational Analysis and Energy Minimization Studies

The biological function and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are employed to identify the most stable conformations (rotamers) and the energy barriers between them. acs.orgnih.gov

For this compound, key conformational variables include the puckering of the azetidinone ring and the rotation around the N1-C(O) bond of the acetate (B1210297) side chain. The 2-azetidinone ring is nearly planar, but can exhibit slight puckering, with the nitrogen atom deviating slightly from the plane of the other three ring atoms. globalresearchonline.net

A significant aspect of the conformational landscape is the rotation around the N-acyl bond. Similar to other N-acyl compounds, there can be a preference for either a syn or anti conformation (also referred to as cis or trans rotamers) regarding the orientation of the side-chain carbonyl relative to the azetidinone ring. nih.gov Theoretical studies on related N-methylated N-acylhydrazones have shown that N-substitution can significantly alter the preferred dihedral angle, shifting the equilibrium from an antiperiplanar to a synperiplanar conformation. nih.gov For this compound, steric and electronic effects of the benzyl acetate group will dictate the most stable arrangement. Energy minimization calculations can quantify the relative stabilities of these conformers.

Table 2: Illustrative Relative Energies of Conformers for an N-Acyl Azetidinone Note: These values are hypothetical and serve to illustrate the typical energy differences found in conformational studies of similar molecules.

| Conformer | Dihedral Angle (O=C-N-C_ring) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Syn-periplanar | ~ 0° | 0.0 | ~75 |

| Anti-periplanar | ~ 180° | ~1.0 | ~15 |

| Orthogonal | ~ 90° | ~3.0 | <1 |

Transition State Analysis for Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by identifying and characterizing the transition states (TS). patonlab.com The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate. For reactions involving azetidinones, such as their synthesis via Staudinger cycloaddition or their cleavage via hydrolysis, transition state analysis can provide profound mechanistic insights. mdpi.comnih.gov

For example, in the Staudinger synthesis of β-lactams, computational studies have elucidated a two-step mechanism involving the nucleophilic attack of an imine on a ketene (B1206846) to form a zwitterionic intermediate, followed by a conrotatory electrocyclization to close the four-membered ring. mdpi.comnih.gov The stereochemical outcome (cis vs. trans) of the reaction can be rationalized by analyzing the relative energies of the transition states leading to the different diastereomers. nih.gov

Similarly, the hydrolysis of the β-lactam ring, a crucial step in the mechanism of action of β-lactam antibiotics and their degradation by β-lactamase enzymes, has been extensively studied computationally. osti.gov Transition state analysis of the nucleophilic attack of a hydroxyl ion or a water molecule on the lactam carbonyl can reveal the energy barrier for ring-opening. These studies confirm that the ring strain significantly lowers the activation energy for this process. acs.orgacs.org

In-depth Analysis of Ring Strain Effects

The chemistry of the 2-azetidinone ring is dominated by its inherent strain, which is a consequence of its four-membered cyclic structure. This strain energy is a key determinant of the ring's reactivity. rsc.orgrsc.org

Angle Strain and Torsional Strain Contributions

The total ring strain in a 2-azetidinone is a combination of angle strain and torsional strain. globalresearchonline.net

Angle Strain: This arises from the deviation of bond angles within the ring from their ideal values. acs.orgyoutube.com The carbon atoms (C3 and C4) are sp³-hybridized and prefer bond angles of approximately 109.5°. The carbonyl carbon (C2) is sp²-hybridized, preferring an angle of 120°, and the nitrogen atom has a geometry somewhere between sp² and sp³, preferring angles larger than the internal ring angle. In an essentially planar four-membered ring, the internal bond angles are forced to be close to 90°. youtube.com This significant compression from the ideal angles creates substantial angle strain, making the bonds weaker and more reactive.

Influence on Reaction Kinetics and Thermodynamics

The high ring strain of the 2-azetidinone ring has a profound influence on both the kinetics and thermodynamics of its reactions.

Kinetics: The stored potential energy in the strained ring leads to a lower activation energy for reactions that result in ring-opening. nih.gov The release of strain in the transition state provides a powerful driving force, accelerating the reaction rate. This is most evident in the nucleophilic acyl substitution at the carbonyl carbon. The attack of a nucleophile is kinetically favored because the transition state, which involves a change in hybridization of the carbonyl carbon from sp² towards sp³, partially alleviates the ring strain. This rate enhancement is fundamental to the efficacy of β-lactam antibiotics. derpharmachemica.comnih.gov

Thermodynamics: Ring-opening reactions of 2-azetidinones are thermodynamically favorable because the products, which are open-chain amides, are significantly more stable. The energy difference between the strained cyclic reactant and the unstrained acyclic product is largely due to the release of the ~25 kcal/mol of strain energy. rsc.org This large negative enthalpy change makes the equilibrium for ring-opening reactions lie far to the side of the products, ensuring that processes like hydrolysis are essentially irreversible. This thermodynamic driving force is crucial for synthetic transformations that use the β-lactam as a reactive intermediate, which can be opened to yield various functionalized amino acid derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.